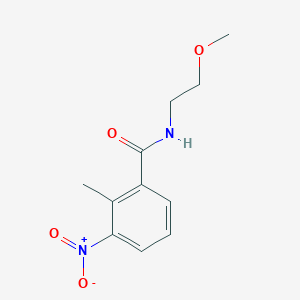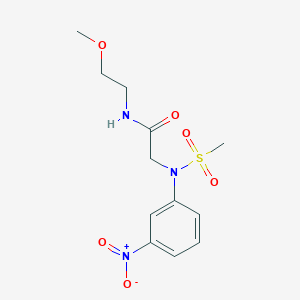![molecular formula C24H18N2O2S B4723722 N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)
N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide
Overview
Description
N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BPTC belongs to the class of small molecules that can selectively target protein-protein interactions, making it an attractive candidate for drug discovery.
Mechanism of Action
N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide acts as an allosteric inhibitor of the p53-MDM2 interaction, binding to a specific site on MDM2 and inducing a conformational change that prevents the binding of p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to induce apoptosis in cancer cells through the activation of the p53 pathway.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide is its selectivity towards the p53-MDM2 interaction, which makes it a promising candidate for drug discovery. However, the compound has limitations in terms of its bioavailability and toxicity, which need to be addressed for its clinical development.
Future Directions
Future research on N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide should focus on improving its pharmacokinetic properties, such as its bioavailability and half-life, to enhance its therapeutic potential. Additionally, the compound's toxicity profile needs to be further evaluated to ensure its safety for clinical use. N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide can also be used as a tool to study the p53 pathway and its role in cancer and other diseases. Finally, the development of N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide-based drugs for the treatment of cancer and other diseases should be explored further.
Scientific Research Applications
N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the interaction between two proteins, p53 and MDM2, which play a critical role in regulating cell growth and apoptosis. By inhibiting this interaction, N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide can activate the p53 pathway, leading to cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-[4-[(4-phenylbenzoyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-23(19-10-8-18(9-11-19)17-5-2-1-3-6-17)25-20-12-14-21(15-13-20)26-24(28)22-7-4-16-29-22/h1-16H,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQVLGIEMCIDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyethoxy)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4723642.png)


![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4723661.png)
![2-[(2,6-dichlorobenzyl)thio]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4723669.png)

![3-allyl-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723693.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)

![3-cyclohexyl-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4723717.png)



![N-[2-[4-(dimethylamino)phenyl]-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4723745.png)